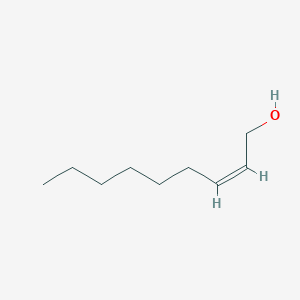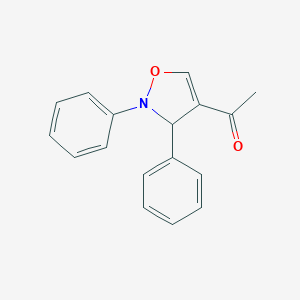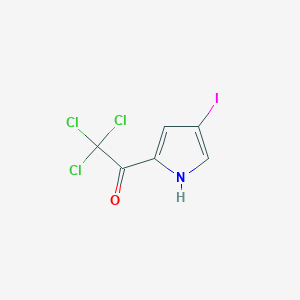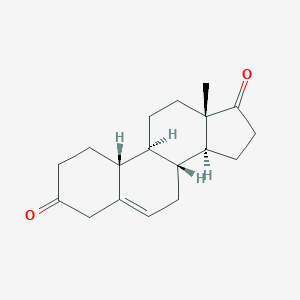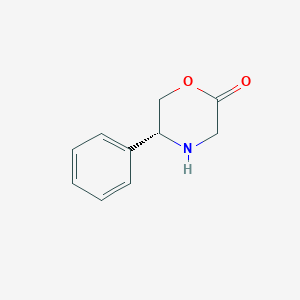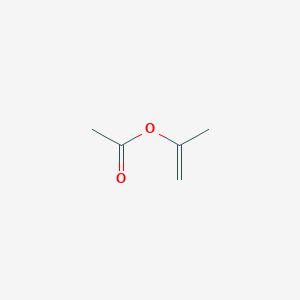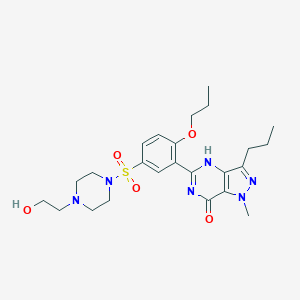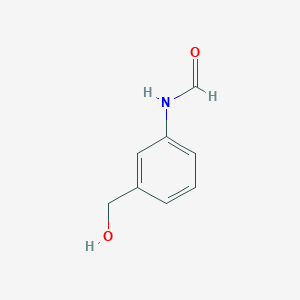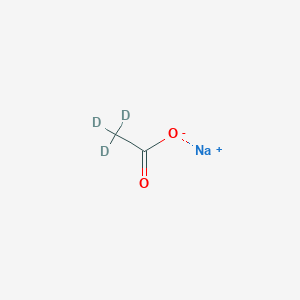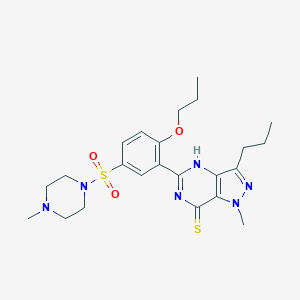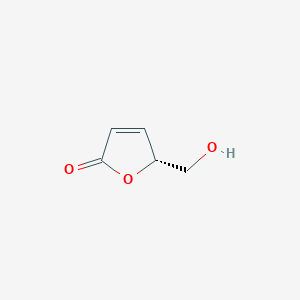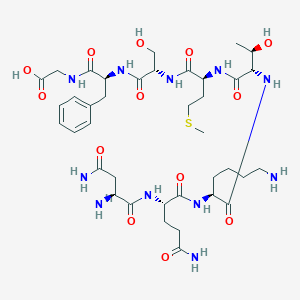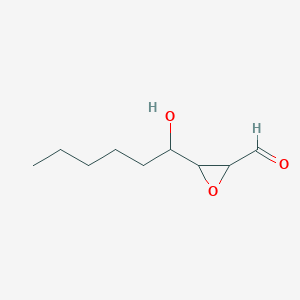![molecular formula C14H18Cl2N2O B045788 N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide CAS No. 116271-41-1](/img/structure/B45788.png)
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide, also known as JNJ-40411813, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide acts as a selective sigma-1 receptor agonist, which is thought to modulate various neurotransmitter systems and intracellular signaling pathways. Through its interaction with the sigma-1 receptor, N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have neuroprotective effects, enhance neuroplasticity, and improve cognitive function.
Effets Biochimiques Et Physiologiques
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal survival and growth. N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has also been shown to increase levels of glutamate and dopamine, two neurotransmitters that are involved in regulating various aspects of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this protein in various experiments. Additionally, N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have low toxicity in preclinical studies, which makes it a potentially safe compound for use in animal models.
One of the limitations of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is its limited bioavailability, which may limit its effectiveness in clinical settings. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide.
Orientations Futures
There are several potential future directions for research on N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide. One potential direction is to further explore its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide and its effects on various neurotransmitter systems and intracellular signaling pathways. Finally, more research is needed to fully understand the potential side effects and long-term safety of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide.
Méthodes De Synthèse
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is synthesized through a multi-step process involving the reaction of 1,2-cyclopentanedicarboxylic anhydride with methylamine, followed by the addition of 3,4-dichlorophenylacetyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product.
Applications De Recherche Scientifique
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Its potential therapeutic effects are thought to be mediated through its interaction with the sigma-1 receptor, a protein that is involved in regulating various cellular processes.
Propriétés
Numéro CAS |
116271-41-1 |
|---|---|
Nom du produit |
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide |
Formule moléculaire |
C14H18Cl2N2O |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
QEASCXZVUQIDDJ-CHWSQXEVSA-N |
SMILES isomérique |
CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl |
SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
Synonymes |
N,N-didemethyleclanamine N,N-didesmethyleclanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



